

# "spectroscopic comparison of Benzo[d]oxazole-2,5-dicarbonitrile and its precursors"

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Compound of Interest

Compound Name: Benzo[d]oxazole-2,5-dicarbonitrile

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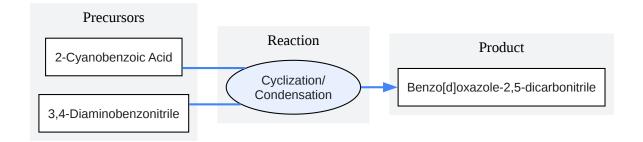
A Spectroscopic Comparison of **Benzo[d]oxazole-2,5-dicarbonitrile** and Its Precursors

This guide provides a detailed spectroscopic comparison of **Benzo[d]oxazole-2,5-dicarbonitrile** and its potential precursors. The data presented is essential for researchers in medicinal chemistry and materials science for the identification and characterization of these compounds during synthesis and analysis.

# **Synthetic Pathway Overview**

The synthesis of **Benzo[d]oxazole-2,5-dicarbonitrile** can be conceptually understood as the cyclization of a substituted o-aminophenol with a reagent that provides the C2 carbon and the associated nitrile group. A plausible synthetic route would involve the reaction of 4-amino-3-hydroxybenzonitrile with a cyanating agent. For the purpose of this guide, we will compare the target molecule with two representative precursors for which spectroscopic data is available: 3,4-Diaminobenzonitrile, which possesses the core substituted benzene ring with functional groups capable of cyclization, and 2-Cyanobenzoic acid, representing a simple benzene ring with a nitrile and a carboxyl group.





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Caption: Conceptual synthetic pathway to Benzo[d]oxazole-2,5-dicarbonitrile.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **Benzo[d]oxazole-2,5-dicarbonitrile** and its precursors. This data is crucial for monitoring the progress of the synthesis and confirming the structure of the final product.

# <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 1: 1H and 13C NMR Data

Compound	¹H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	
Benzo[d]oxazole-2,5- dicarbonitrile	Aromatic protons expected in the range of 7.5-8.5 ppm.	Aromatic carbons: 110-150 ppm; Cyano (-CN) carbons: ~115-120 ppm; Oxazole C2: ~155 ppm.[1]	
3,4-Diaminobenzonitrile	Aromatic protons: ~6.0-7.0 ppm; Amino (-NH2) protons: broad singlet.[2]	Aromatic carbons: 100-150 ppm; Cyano (-CN) carbon: ~120 ppm.	



| 2-Cyanobenzoic acid | Aromatic protons: 7.5-8.2 ppm; Carboxylic acid (-COOH) proton: broad singlet >10 ppm. | Aromatic carbons: 128-135 ppm; Cyano (-CN) carbon: ~117 ppm; Carboxyl (-COOH) carbon: ~167 ppm. |

# Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: IR Spectroscopy Data

Compound	Key IR Peaks (cm⁻¹)	R Peaks (cm <sup>-1</sup> ) Functional Group	
Benzo[d]oxazole-2,5- dicarbonitrile	~2230[1][3]	Cyano (-C≡N) stretch	
	~1620[3]	C=N stretch (oxazole ring)	
	~1500-1600	C=C aromatic stretch	
3,4-Diaminobenzonitrile	~3200-3400	N-H stretch (amine)	
	~2220	Cyano (-C≡N) stretch	
	~1600-1650	N-H bend (amine)	
2-Cyanobenzoic acid	~2500-3300 (broad)	O-H stretch (carboxylic acid)	
	~2230	Cyano (-C≡N) stretch	

| | ~1700 | C=O stretch (carboxylic acid) |

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data



Compound	Molecular Formula	Molecular Weight ( g/mol )	Key m/z values
Benzo[d]oxazole- 2,5-dicarbonitrile	С <sub>9</sub> Н <sub>3</sub> N <sub>3</sub> O	169.14[4]	M+ at 169
3,4- Diaminobenzonitrile	C7H7N3	133.15	M+ at 133

| 2-Cyanobenzoic acid | C<sub>8</sub>H<sub>5</sub>NO<sub>2</sub> | 147.13[5] | M<sup>+</sup> at 147, [M-OH]<sup>+</sup> at 130, [M-COOH]<sup>+</sup> at 102 |

# **Experimental Protocols**

Standard spectroscopic techniques are employed for the characterization of these compounds.

#### **NMR Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3][6] Samples are dissolved in a deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, with tetramethylsilane (TMS) used as an internal standard.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.

### IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[7] Solid samples are prepared as KBr pellets.[1] The spectra are recorded over a range of 4000-400 cm<sup>-1</sup>.

### **Mass Spectrometry**

Low-resolution mass spectra are often acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[3] High-resolution mass spectrometry (HRMS) can be performed using techniques such as Electrospray Ionization (ESI) to confirm the elemental composition.[1]

# **Experimental Workflow**



The general workflow for the synthesis and characterization of **Benzo[d]oxazole-2,5-dicarbonitrile** is outlined below.

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